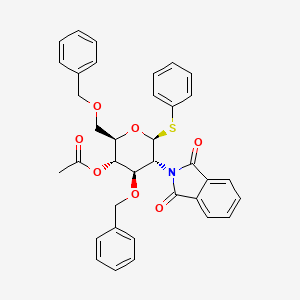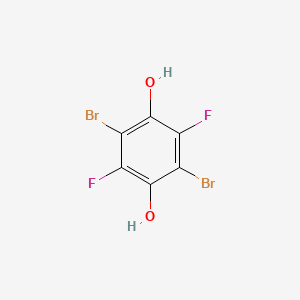
2,5-Dibromo-3,6-difluorobenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3,6-difluorobenzene-1,4-diol is an aromatic compound with the molecular formula C6H2Br2F2O2. This compound is characterized by the presence of two bromine atoms, two fluorine atoms, and two hydroxyl groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluorobenzene-1,4-diol typically involves the bromination and fluorination of benzene derivatives. One common method includes the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Fluorination: The dibromobenzene is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the fluorine atoms.
Hydroxylation: Finally, the compound undergoes hydroxylation, where hydroxyl groups are introduced using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2).
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product.
化学反応の分析
Types of Reactions
2,5-Dibromo-3,6-difluorobenzene-1,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
科学的研究の応用
2,5-Dibromo-3,6-difluorobenzene-1,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks hydroxyl groups.
2,5-Dibromo-3,6-difluorophenol: Contains hydroxyl groups but differs in the position of substituents.
1,2-Dibromo-4,5-difluorobenzene: Different substitution pattern on the benzene ring.
Uniqueness
2,5-Dibromo-3,6-difluorobenzene-1,4-diol is unique due to the presence of both bromine and fluorine atoms along with hydroxyl groups, which impart distinct chemical and physical properties. This combination of substituents allows for versatile reactivity and makes it valuable in various applications.
特性
分子式 |
C6H2Br2F2O2 |
|---|---|
分子量 |
303.88 g/mol |
IUPAC名 |
2,5-dibromo-3,6-difluorobenzene-1,4-diol |
InChI |
InChI=1S/C6H2Br2F2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h11-12H |
InChIキー |
WSRLWMHLTWCVLM-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Br)F)O)Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


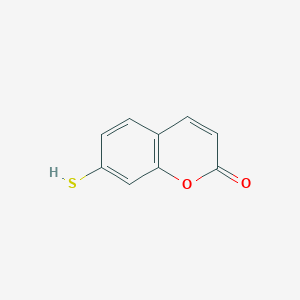
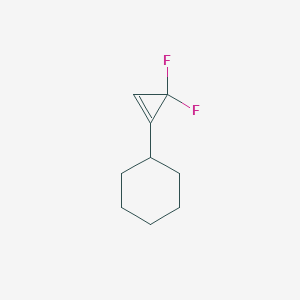


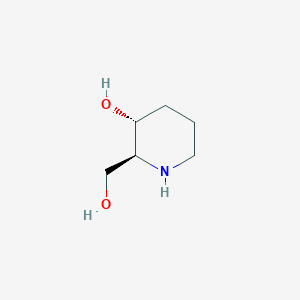
![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)

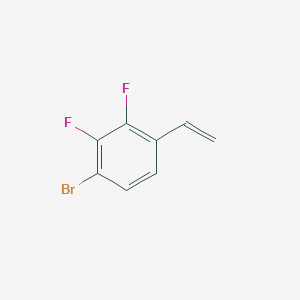
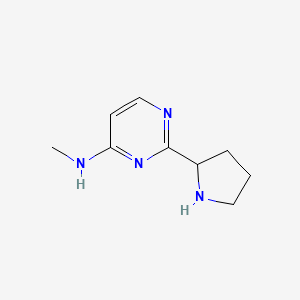


![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
